molecular formula C22H15ClN4O2S2 B2853363 N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide CAS No. 866842-53-7

N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide

Cat. No. B2853363
CAS RN: 866842-53-7
M. Wt: 466.96
InChI Key: AJXGPFMSFIUVDH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic rings, including a thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine ring. These types of structures are often found in biologically active compounds, particularly in pharmaceuticals .


Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step reactions, often starting with simpler building blocks. The exact synthetic route would depend on the specific functional groups present in the molecule .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, suggests the presence of multiple ring structures, including a thiophene and a pyrimidine ring. These types of structures are common in many biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the carbonyl group (C=O) and the amide group (CONH2) are typically reactive sites in such molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl and amide could impact its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many drugs with similar structures work by interacting with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the structural complexity of this compound, it could be of interest for further study in medicinal chemistry. Compounds with similar structures have shown a wide range of biological activities, suggesting potential applications in drug discovery .

properties

IUPAC Name

N-(3-chlorophenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2S2/c1-12-17-20(31-18(12)19(28)24-15-9-5-8-14(23)10-15)25-22-27(21(17)29)26-16(11-30-22)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXGPFMSFIUVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide

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